

A Technical Guide to the Therapeutic Targets of Pyrazole-Based Compounds

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Compound of Interest	
Compound Name:	1-(4-methoxyphenyl)-3-methyl-1 <i>H</i> -pyrazole-5-carboxylic acid
Cat. No.:	B1363731

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Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of:
A Senior Application Scientist

Executive Summary

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its synthetic tractability—have established it as a "privileged scaffold".^{[1][2]} This designation signifies its recurring presence in the core structure of numerous biologically active compounds, leading to a significant number of approved therapeutics.^{[3][4]} Pyrazole-containing drugs have demonstrated efficacy across a vast range of diseases, from inflammation and cancer to cardiovascular and infectious diseases.^{[5][6]} This guide provides an in-depth exploration of the key molecular targets modulated by pyrazole-based compounds, details the experimental methodologies crucial for their validation, and offers a forward-looking perspective on the future of this versatile chemical entity in drug discovery.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The success of the pyrazole core in drug design is not accidental; it stems from a unique combination of structural and electronic features. The two nitrogen atoms confer a specific

polarity and hydrogen bonding capacity. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as an acceptor, allowing for versatile and strong interactions with protein targets.^[3] Furthermore, substitutions on the pyrazole ring can be readily accomplished, enabling chemists to fine-tune a compound's steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.^[1]

The pyrazole ring is often employed as a bioisostere for other aromatic rings like benzene or imidazole.^[3] This substitution can lead to compounds with reduced lipophilicity and improved metabolic stability, enhancing their overall developability.^[1]

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